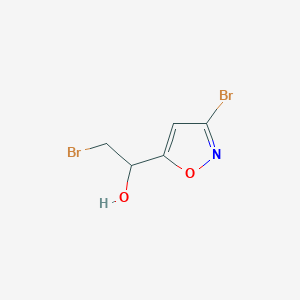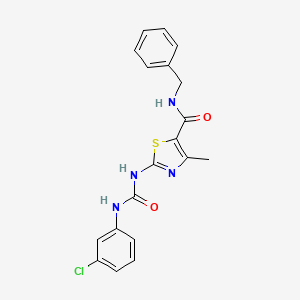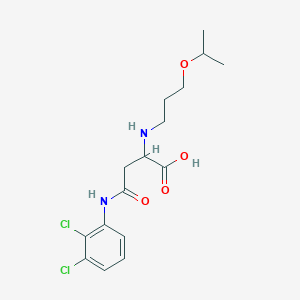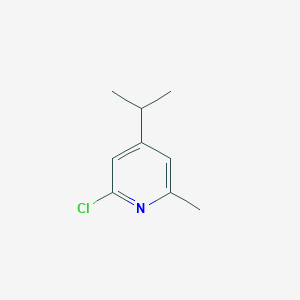![molecular formula C17H13N3O3S B2354407 N-((3-(チオフェン-2-イル)ピラジン-2-イル)メチル)ベンゾ[d][1,3]ジオキソール-5-カルボキサミド CAS No. 2034239-11-5](/img/structure/B2354407.png)
N-((3-(チオフェン-2-イル)ピラジン-2-イル)メチル)ベンゾ[d][1,3]ジオキソール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C17H13N3O3S and its molecular weight is 339.37. The purity is usually 95%.
The exact mass of the compound N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
殺菌活性
この化合物は、新しいN-(チオフェン-2-イル)ニコチンアミド誘導体の設計と合成に使用されてきました . これらの誘導体は、温室でキュウリうどんこ病(CDM、Pseudoperonospora cubensis(Berk.et Curt.)Rostov.)に対して優れた殺菌活性を示しました . 具体的には、化合物4a(EC 50 = 4.69 mg / L)と4f(EC 50 = 1.96 mg / L)は、ジフルメトリム(EC 50 = 21.44 mg / L)とフルモル(EC 50 = 7.55 mg / L)の両方よりも高い殺菌活性を示しました .
治療上の重要性
チオフェンとその置換誘導体は、問題の化合物も含めて、幅広い治療特性を示してきました . それらは、抗炎症、抗精神病、抗不整脈、抗不安、抗真菌、抗酸化、エストロゲン受容体調節、抗有糸分裂、抗菌、キナーゼ阻害、抗癌特性を持っていることが報告されています .
薬物設計と発見
この化合物は、新しい薬物分子の設計と発見に使用されてきました . この化合物のヘテロ環状の性質は、さらなる構造最適化のための重要なリード化合物となっています .
材料科学における応用
チオフェンとその誘導体は、材料科学で応用されています . 硫黄を含むヘテロ環チオフェンは、しばしば新しい材料の設計と合成に使用されます .
量子化学研究
この化合物は、合成された分子の幾何学的最適化に使用され、続いて密度汎関数理論(DFT)計算を通じていくつかの量子化学パラメータを計算しました .
細胞毒性効果
作用機序
Target of Action
Similar compounds have been shown to exhibit significant activity against certain types of bacteria and cancer cells
Mode of Action
It is known that the compound interacts with its targets at a molecular level, potentially altering their function and leading to changes in cellular processes . The specific interactions and resulting changes depend on the nature of the target and the biochemical environment.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential interactions with various targets. The exact pathways affected would depend on the specific targets of the compound. For example, if the compound targets a protein involved in a particular signaling pathway, it could disrupt that pathway and affect downstream processes .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, or the proportion of the compound that enters circulation and can have an active effect.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a protein necessary for cell division, it could lead to cell cycle arrest and apoptosis
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other molecules can influence the compound’s interactions with its targets .
特性
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-17(11-3-4-13-14(8-11)23-10-22-13)20-9-12-16(19-6-5-18-12)15-2-1-7-24-15/h1-8H,9-10H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNGHDGJAYPQDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Methylthiophen-2-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2354327.png)





![3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B2354341.png)

![5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole](/img/structure/B2354343.png)
![2-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2354344.png)

![1-(1H-benzo[d]imidazol-2-yl)-2-phenylethanamine dihydrochloride](/img/new.no-structure.jpg)
